molecular formula C10H11ClF2N2 B13720325 N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine

N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine

Cat. No.: B13720325
M. Wt: 232.66 g/mol
InChI Key: UKYVUBUIPJLCMO-UHFFFAOYSA-N
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Description

N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine is a compound that features a cyclobutanamine core substituted with a 4-chloropyridin-2-ylmethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine typically involves the following steps:

    Formation of the 4-chloropyridin-2-ylmethyl intermediate: This can be achieved through the reaction of 4-chloropyridine with a suitable alkylating agent.

    Cyclobutanamine formation: The cyclobutanamine core can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of fluorine atoms: The difluorination of the cyclobutanamine core can be carried out using fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound shares a similar pyridine structure but lacks the cyclobutanamine core and fluorine atoms.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar to the above compound but with a methyl group substitution.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.

Uniqueness

N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine is unique due to its combination of a cyclobutanamine core, difluorination, and a 4-chloropyridin-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H11ClF2N2

Molecular Weight

232.66 g/mol

IUPAC Name

N-[(4-chloropyridin-2-yl)methyl]-3,3-difluorocyclobutan-1-amine

InChI

InChI=1S/C10H11ClF2N2/c11-7-1-2-14-8(3-7)6-15-9-4-10(12,13)5-9/h1-3,9,15H,4-6H2

InChI Key

UKYVUBUIPJLCMO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)NCC2=NC=CC(=C2)Cl

Origin of Product

United States

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